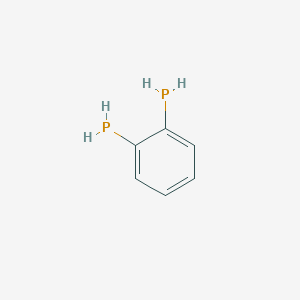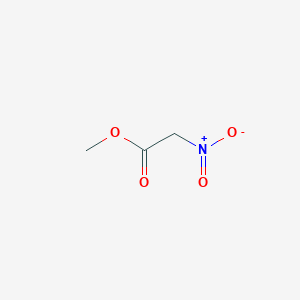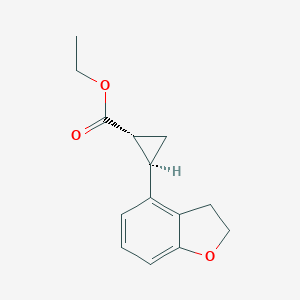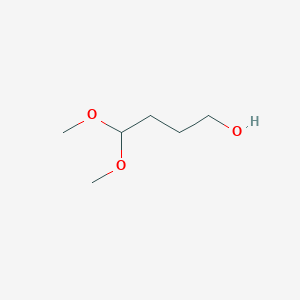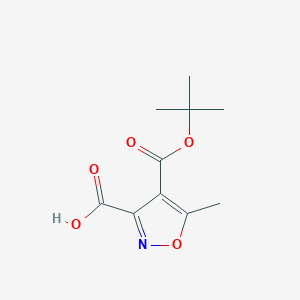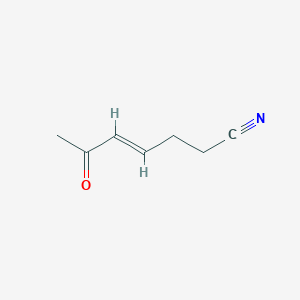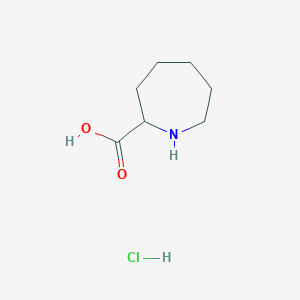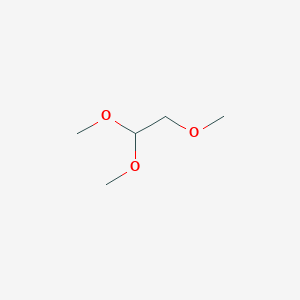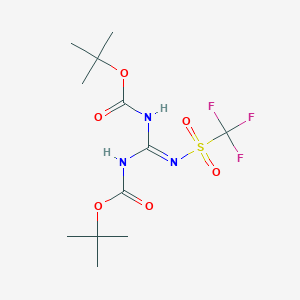
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde (DTB) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicine, agriculture, and industry.
作用機序
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms of action. In the field of medicine, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. In the field of agriculture, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde exerts its herbicidal effects by inhibiting the activity of acetolactate synthase, an enzyme that plays a key role in the biosynthesis of branched-chain amino acids.
生化学的および生理学的効果
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have various biochemical and physiological effects. In the field of medicine, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has also been found to reduce the levels of reactive oxygen species (ROS), which play a key role in inflammation and cancer. In the field of agriculture, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to inhibit the growth of weeds by preventing the biosynthesis of branched-chain amino acids.
実験室実験の利点と制限
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has various advantages and limitations for lab experiments. One of the advantages of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it is relatively easy to synthesize. Another advantage of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it has been extensively studied, and its mechanisms of action are well understood. One of the limitations of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it is relatively unstable and can decompose over time. Another limitation of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it can be toxic at high concentrations.
将来の方向性
There are various future directions for the study of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde. In the field of medicine, future studies could focus on the development of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde as a potential anti-inflammatory and anti-cancer drug. In the field of agriculture, future studies could focus on the development of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde as a potential herbicide that is safe for the environment. In the field of industry, future studies could focus on the development of new synthetic routes for 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde and the synthesis of new chemicals using 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde as a raw material.
Conclusion:
In conclusion, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has potential applications in various fields, including medicine, agriculture, and industry. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms of action and has various biochemical and physiological effects. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has advantages and limitations for lab experiments, and there are various future directions for the study of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde.
科学的研究の応用
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have potential applications in various fields of scientific research. In the field of medicine, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have anti-inflammatory and anti-cancer properties. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In the field of agriculture, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have potential as a herbicide. In the field of industry, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have potential as a raw material for the synthesis of other chemicals.
特性
CAS番号 |
116314-64-8 |
|---|---|
製品名 |
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde |
分子式 |
C8H5F3O3 |
分子量 |
206.12 g/mol |
IUPAC名 |
3,4-dihydroxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)5-1-4(3-12)2-6(13)7(5)14/h1-3,13-14H |
InChIキー |
ZPXDAYCKOAHUCE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)O)C=O |
正規SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)O)C=O |
同義語 |
Benzaldehyde, 3,4-dihydroxy-5-(trifluoromethyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


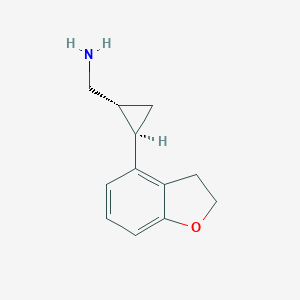

![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
